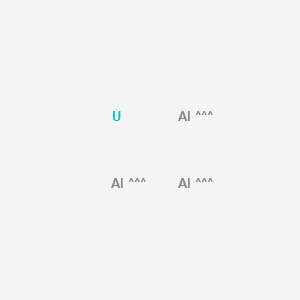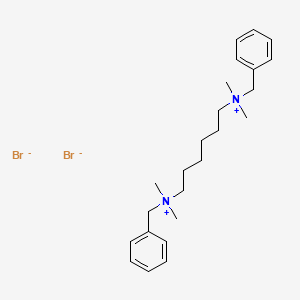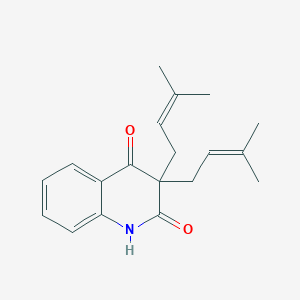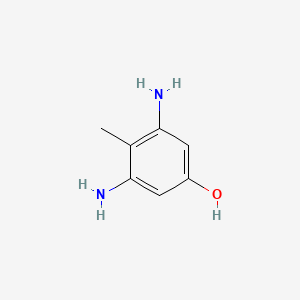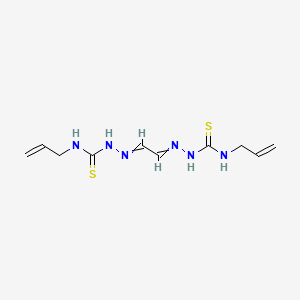
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tungsten, a transition metal, which imparts distinct reactivity and stability to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten typically involves the reaction of tungsten hexachloride with 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction can produce tungsten hydrides. Substitution reactions can result in the formation of various organotungsten compounds.
科学研究应用
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism by which 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exerts its effects involves the interaction of the tungsten center with various molecular targets. The compound can form coordination complexes with enzymes and other proteins, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and ligand exchange processes.
相似化合物的比较
Similar Compounds
- Niobium,2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane–molybdenum
Uniqueness
Compared to similar compounds, 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exhibits unique reactivity due to the presence of tungsten. Tungsten’s high atomic number and ability to form stable complexes make this compound particularly useful in applications requiring high stability and reactivity.
属性
CAS 编号 |
18131-65-2 |
|---|---|
分子式 |
C8H11Cl3O3W |
分子量 |
445.4 g/mol |
IUPAC 名称 |
2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane;tungsten |
InChI |
InChI=1S/C8H11Cl3O3.W/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
InChI 键 |
MUNHABOMIUAEFR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[W] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


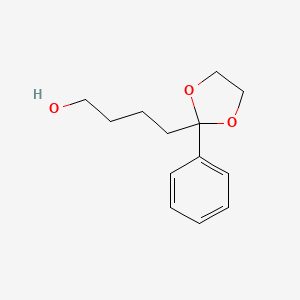
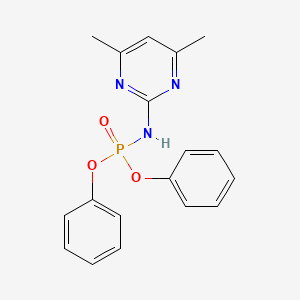
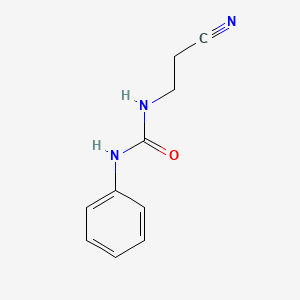

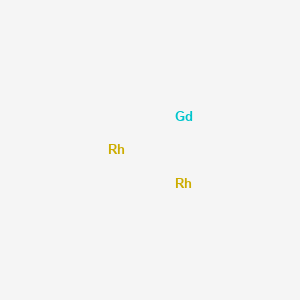
![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)
